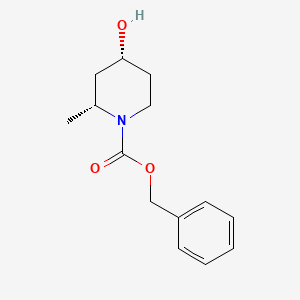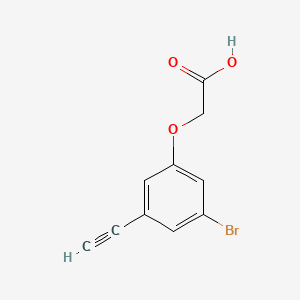![molecular formula C22H23FN4O B13486215 N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound features a 1,2,3,4-tetrahydroisoquinoline-2-carboxamide core, which is known for its presence in several bioactive molecules, including those with anticonvulsant and anti-cancer properties. The addition of an N-ethyl group and a fluoroquinolinyl moiety further enhances its potential for diverse applications.
Métodos De Preparación
The synthesis of N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves multiple steps, starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline-2-carboxamide core. This can be achieved through a series of reactions, including the reduction of isoquinoline derivatives and subsequent functionalization. The fluoroquinolinyl moiety is introduced via a nucleophilic substitution reaction, where a suitable fluorine-containing quinoline derivative reacts with the intermediate .
Análisis De Reacciones Químicas
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroquinolinyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Aplicaciones Científicas De Investigación
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential bioactivity.
Biology: The compound’s unique structure allows for the study of molecular interactions and biological pathways.
Medicine: Its potential anticonvulsant and anti-cancer properties make it a candidate for drug development.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluoroquinolinyl moiety suggests a potential link to the class of fluoroquinolone antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV. the exact molecular targets and pathways for this compound are still under investigation and may vary depending on its specific application.
Comparación Con Compuestos Similares
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide can be compared to other compounds with similar structures, such as:
1,2,3,4-tetrahydroisoquinoline-2-carboxamide derivatives: These compounds share the same core structure and exhibit similar bioactive properties.
Fluoroquinolone antibiotics: While the fluoroquinolinyl moiety is present in both, the position of the fluorine and the attachment site within the molecule are distinct.
N-ethyl derivatives: Compounds with an N-ethyl group can influence absorption, distribution, metabolism, and excretion properties, making them valuable for medicinal chemistry.
This compound stands out due to its unique combination of structural features, which allows for diverse applications and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C22H23FN4O |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-ethyl-6-[(5-fluoroquinolin-8-yl)methylamino]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23FN4O/c1-2-24-22(28)27-11-9-15-12-18(7-5-17(15)14-27)26-13-16-6-8-20(23)19-4-3-10-25-21(16)19/h3-8,10,12,26H,2,9,11,13-14H2,1H3,(H,24,28) |
Clave InChI |
DBGBQBWTBWAYRK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CCC2=C(C1)C=CC(=C2)NCC3=C4C(=C(C=C3)F)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


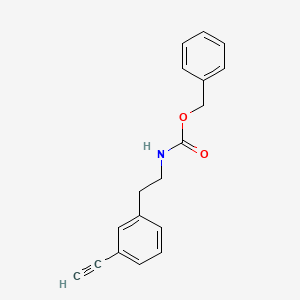
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

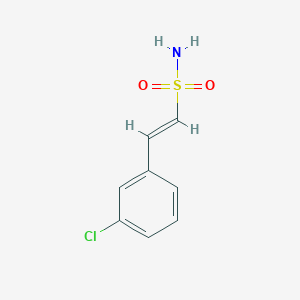
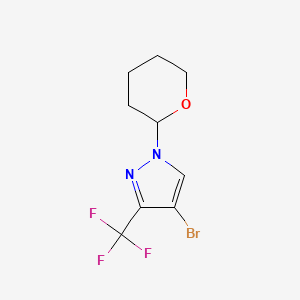
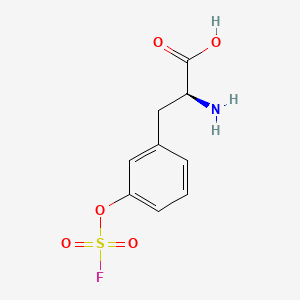
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)

